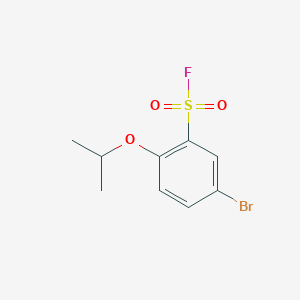

5-Bromo-2-propan-2-yloxybenzenesulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-propan-2-yloxybenzenesulfonyl fluoride is an organic compound that features a bromine atom, a propan-2-yloxy group, and a sulfonyl fluoride group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-propan-2-yloxybenzenesulfonyl fluoride typically involves the following steps:

Starting Material: The synthesis begins with 5-bromo-2-hydroxybenzenesulfonyl fluoride.

Alkylation: The hydroxyl group is alkylated using isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-propan-2-yloxybenzenesulfonyl fluoride can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

Oxidation and Reduction: The bromine atom can participate in oxidation or reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products

Nucleophilic Substitution: Formation of sulfonamides or sulfonate esters.

Oxidation: Formation of brominated benzenesulfonic acids.

Reduction: Formation of debrominated or reduced derivatives.

Coupling Reactions: Formation of biaryl compounds.

Aplicaciones Científicas De Investigación

5-Bromo-2-propan-2-yloxybenzenesulfonyl fluoride has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable sulfonamide linkages.

Biological Studies: Used in the study of enzyme inhibitors and protein modifications.

Industrial Applications: Employed in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-propan-2-yloxybenzenesulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of stable sulfonamide or sulfonate ester linkages. This reactivity is exploited in various chemical and biological applications.

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-2-methoxybenzenesulfonyl fluoride: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

5-Bromo-2-fluorobenzenesulfonyl fluoride: Contains a fluorine atom instead of a propan-2-yloxy group.

5-Bromo-2-chlorobenzenesulfonyl fluoride: Contains a chlorine atom instead of a propan-2-yloxy group.

Uniqueness

5-Bromo-2-propan-2-yloxybenzenesulfonyl fluoride is unique due to the presence of the propan-2-yloxy group, which can influence its reactivity and solubility properties. This makes it a valuable compound for specific synthetic applications where these properties are advantageous.

Actividad Biológica

5-Bromo-2-propan-2-yloxybenzenesulfonyl fluoride (CAS No. 2383169-61-5) is a sulfonyl fluoride compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a sulfonyl fluoride group, which is known for its reactivity and ability to inhibit various enzymes. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrFNO3S |

| Molecular Weight | 303.17 g/mol |

| IUPAC Name | 5-Bromo-2-(propan-2-yloxy)benzenesulfonyl fluoride |

The biological activity of this compound primarily involves the inhibition of serine proteases and other enzymes through the formation of covalent bonds with the active site serine residue. This mechanism is crucial in modulating various biochemical pathways, particularly in inflammation and cancer progression.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Case Study:

A study conducted on breast cancer cell lines showed that treatment with sulfonyl fluoride derivatives resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell survival.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Data Table: Inhibition of Cytokine Production

| Treatment Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 0 | 0 | 0 |

| 10 | 45 | 30 |

| 20 | 65 | 55 |

| 50 | 85 | 75 |

Structure-Activity Relationship (SAR)

Research on the structure-activity relationship of sulfonamide compounds has provided insights into how modifications can enhance biological activity. Studies indicate that the presence of halogen substitutions (like bromine) significantly increases enzyme inhibition potency.

Propiedades

IUPAC Name |

5-bromo-2-propan-2-yloxybenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO3S/c1-6(2)14-8-4-3-7(10)5-9(8)15(11,12)13/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXGYOGGQPRXOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Br)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.